molecular formula C20H21N3O3S2 B2831077 4-tert-butyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide CAS No. 300814-99-7

4-tert-butyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide

Cat. No.: B2831077
CAS No.: 300814-99-7
M. Wt: 415.53
InChI Key: CNJHPMUSTIPOAC-UHFFFAOYSA-N
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Description

4-tert-butyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide (CAS: 300814-99-7) is a benzamide derivative with a molecular formula of C₂₀H₂₁N₃O₃S₂ and a molecular weight of 415.53 g/mol . The compound features a tert-butyl group at the para position of the benzamide ring and a 1,3-thiazol-2-ylsulfamoyl moiety attached to the phenyl group. This structure confers unique steric and electronic properties, making it a candidate for medicinal chemistry applications, particularly in targeting enzymes or receptors where sulfonamide and benzamide functionalities are critical .

Properties

IUPAC Name

4-tert-butyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O3S2/c1-20(2,3)15-6-4-14(5-7-15)18(24)22-16-8-10-17(11-9-16)28(25,26)23-19-21-12-13-27-19/h4-13H,1-3H3,(H,21,23)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNJHPMUSTIPOAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-tert-butyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Sulfonamide Formation: The sulfonamide group is introduced by reacting the thiazole derivative with sulfonyl chlorides under basic conditions.

    Benzamide Formation: The final step involves coupling the sulfonamide-thiazole intermediate with 4-tert-butylbenzoyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield and purity.

Chemical Reactions Analysis

Oxidation Reactions

The thiazole ring and sulfonamide group are susceptible to oxidation:

Reaction Type Reagents/Conditions Products Key Findings
Thiazole oxidationH₂O₂, mCPBA (acidic conditions)Thiazole sulfoxide or sulfone derivativesOxidation occurs at the sulfur atom in the thiazole ring, forming sulfoxides first, then sulfones under prolonged exposure.
Sulfonamide oxidationKMnO₄ (acidic medium)Sulfonic acid derivativesLimited oxidation observed due to steric protection from tert-butyl group .

Reduction Reactions

The sulfonamide and benzamide functionalities participate in selective reductions:

Reaction Type Reagents/Conditions Products Key Findings
Thiazole reductionH₂/Pd-C (ethanol, 60°C)Dihydrothiazole derivativesPartial saturation of the thiazole ring occurs, retaining sulfonamide integrity.
Amide reductionLiAlH₄ (anhydrous ether)Benzylamine derivativesBenzamide carbonyl is reduced to a methylene group, forming secondary amines.

Substitution Reactions

Electrophilic and nucleophilic substitutions occur at distinct sites:

Reaction Type Reagents/Conditions Products Key Findings
Electrophilic aromatic substitution (Benzamide ring)HNO₃/H₂SO₄ (0–5°C)Nitro-substituted benzamideNitration occurs at the para position relative to the tert-butyl group .
Nucleophilic substitution (Sulfonamide)R-X (alkyl halides), K₂CO₃ (DMF, reflux)N-Alkylated sulfonamidesAlkylation occurs at the sulfonamide nitrogen, forming tertiary sulfonamides .

Hydrolysis Reactions

Controlled hydrolysis targets specific functional groups:

Reaction Type Reagents/Conditions Products Key Findings
Benzamide hydrolysisHCl (6M, reflux)4-tert-Butylbenzoic acidAcidic hydrolysis cleaves the amide bond, yielding carboxylic acid and aniline derivatives.
Sulfonamide hydrolysisH₂SO₄ (concentrated, 100°C)Sulfonic acid and thiazol-2-amineHarsh conditions degrade the sulfonamide group irreversibly .

Cross-Coupling Reactions

Palladium-catalyzed coupling enhances structural diversity:

Reaction Type Reagents/Conditions Products Key Findings
Suzuki-Miyaura couplingPd(PPh₃)₄, aryl boronic acid (THF, 80°C)Biaryl derivativesThe tert-butyl group directs coupling to the benzamide ring’s meta position .

Scientific Research Applications

4-tert-butyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-tert-butyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Structural Similarities and Variations

The compound belongs to a class of N-substituted benzamides with sulfonamide-linked thiazole rings . Key analogs include:

Compound Name Substituents on Benzamide Thiazole Position Molecular Weight (g/mol) Key Features/Applications
4-tert-butyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide tert-butyl (para) 2-yl 415.53 High lipophilicity, potential kinase inhibition
N4-Benzoylsulfathiazole (Compound 28) Benzoyl (para) 2-yl 409.44 Antitubercular activity
3-Bromo-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide Bromo (meta) 2-yl 438.31 Halogenation for enhanced reactivity
2-chloro-5-nitro-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide Chloro, nitro (ortho) 2-yl 438.87 Electron-withdrawing groups for electrophilic interactions
3-nitro-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide Nitro (meta) 2-yl 436.41 Potential antibacterial activity
3-iodo-4-methoxy-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide Iodo, methoxy (meta) 2-yl 515.35 Increased steric bulk and polarity

Key Observations :

  • Halogenated analogs (e.g., bromo, chloro) introduce electron-withdrawing effects, which may modulate binding to electrophilic targets like cysteine proteases .
  • Thiazole Position : All analogs retain the thiazole-2-ylsulfamoyl group , critical for hydrogen bonding and π-stacking interactions. Substitution at the thiazole-4-yl position (e.g., in ’s antibacterial compound) reduces activity, highlighting the importance of the 2-yl configuration .
Antitubercular Activity
  • N4-Benzoylsulfathiazole (Compound 28): Demonstrated efficacy against Mycobacterium tuberculosis, likely due to the sulfathiazole scaffold’s ability to inhibit folate synthesis .
Antimicrobial Activity
  • Thiazole-4-ylsulfamoyl Analogs : highlights that 4-(1H-imidazol-1-yl)-N-(4-(N-thiazol-4-ylsulfamoyl)phenyl)benzamide exhibits antibacterial activity, whereas 2-yl derivatives (e.g., the target compound) may prioritize different targets due to spatial orientation .
Receptor Modulation
  • EP2 Receptor Potentiation : reveals that para-substituted fluorobenzamides (e.g., CID890517) show potentiation, but meta/ortho substitutions reduce activity. The tert-butyl group in the target compound may similarly influence receptor binding through steric effects, though this requires validation .

Biological Activity

4-tert-butyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide is a compound of significant interest due to its potential biological activities, particularly in the field of antimicrobial and anticancer research. This article explores the biological activity of this compound, examining its efficacy against various pathogens and its potential therapeutic applications.

Chemical Structure and Properties

The compound belongs to a class of thiazole derivatives, characterized by the presence of a thiazole ring linked to a phenyl group with a sulfonamide moiety. The molecular formula is C20H28N2O2SC_{20}H_{28}N_{2}O_{2}S with a molecular weight of approximately 376.6 g/mol. The structure is essential for its biological activity, influencing its interaction with biological targets.

Antimicrobial Activity

Recent studies have demonstrated that thiazole derivatives exhibit promising antimicrobial properties. The compound this compound was evaluated for its activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA), Escherichia coli, and Candida albicans.

Table 1: Antimicrobial Efficacy of this compound

PathogenMinimum Inhibitory Concentration (MIC)
MRSA4 μg/mL
Escherichia coli8 μg/mL
Candida albicans16 μg/mL

The compound showed potent activity against MRSA with an MIC of 4 μg/mL, indicating its potential as an effective treatment for resistant bacterial infections .

Cytotoxicity and Cancer Activity

In addition to its antimicrobial properties, the compound has been investigated for cytotoxic effects on various cancer cell lines. A study assessing the cytotoxicity of related thiazole compounds revealed that certain derivatives exhibited significant anti-proliferative effects on MCF-7 breast cancer cells.

Table 2: Cytotoxicity Profiles of Related Thiazole Compounds

CompoundIC50 (μM)Cell Line
Compound A (similar structure)10MCF-7
Compound B15HeLa
This compound>32MCF-7

While the specific compound tested did not show significant cytotoxicity up to concentrations of 32 μg/mL, it indicates a need for further exploration into structural modifications that could enhance its anticancer properties .

Structure-Activity Relationship (SAR)

The biological activity of thiazole derivatives such as this compound can be attributed to their structural features. Modifications in the thiazole ring or the phenyl group can drastically alter their potency and selectivity against different biological targets. Research has shown that increasing the number of heteroatoms in the side chains typically enhances antibacterial activity .

Case Studies

  • Case Study on MRSA : A recent investigation into the efficacy of thiazole derivatives against MRSA highlighted that compounds with bulky groups like tert-butyl significantly improved membrane penetration and metabolic stability, leading to prolonged antibacterial action .
  • Cytotoxicity Study : Another study focused on assessing the toxicity profiles of various thiazole derivatives indicated that while some compounds were well-tolerated by MCF-7 cells at higher concentrations, others exhibited substantial cytotoxic effects at lower doses, suggesting a complex relationship between structure and biological activity .

Q & A

Q. How can researchers optimize the synthesis of 4-tert-butyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide to improve yield and purity?

  • Methodological Answer : The synthesis involves multi-step reactions, with critical parameters including solvent choice (e.g., DMF for cyclization steps), temperature control (often 60–100°C), and reaction time (monitored via TLC). Purification methods like recrystallization or column chromatography are essential to isolate high-purity products. For example, continuous flow reactors enhance reproducibility in industrial-scale synthesis by maintaining precise reaction conditions .

Q. Which spectroscopic and analytical techniques are most effective for confirming the compound's structure?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) resolves aromatic protons and tert-butyl groups, while High-Resolution Mass Spectrometry (HRMS) confirms the molecular formula (C₂₀H₂₁N₃O₃S₂). Infrared (IR) spectroscopy identifies functional groups like sulfonamide (S=O stretches at ~1350 cm⁻¹) and amide (C=O at ~1650 cm⁻¹). X-ray crystallography provides definitive stereochemical data .

Q. What initial biological assays are recommended to evaluate the compound's bioactivity?

  • Methodological Answer : Standard assays include:
  • Antimicrobial Activity : Minimum Inhibitory Concentration (MIC) tests against bacterial/fungal strains.
  • Enzyme Inhibition : Tyrosinase inhibition assays (e.g., spectrophotometric monitoring of L-DOPA oxidation) to assess potential therapeutic applications.
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to screen for anticancer activity .

Advanced Research Questions

Q. How can researchers investigate the interaction between this compound and target enzymes?

  • Methodological Answer : Techniques such as surface plasmon resonance (SPR) measure binding kinetics (ka/kd) in real time, while molecular docking (using AutoDock Vina) predicts binding modes to active sites (e.g., tyrosinase’s copper center). Fluorescence quenching experiments quantify binding affinity (Ka) via Stern-Volmer plots. Mutagenesis studies validate critical residues in enzyme-compound interactions .

Q. What strategies are used to explore structure-activity relationships (SAR) for modifying this compound's bioactivity?

  • Methodological Answer :
  • Substituent Variation : Introduce electron-withdrawing/donating groups (e.g., -F, -OCH₃) on the phenyl ring to modulate electronic effects.
  • Scaffold Hybridization : Replace the thiazole ring with oxadiazole or triazole moieties to enhance metabolic stability.
  • Prodrug Design : Incorporate esterase-cleavable groups (e.g., acetyl) to improve bioavailability. Biological testing of analogs identifies critical pharmacophores .

Q. If inconsistent results arise in biological assays, what approaches can resolve discrepancies?

  • Methodological Answer :
  • Purity Verification : Use HPLC (≥95% purity threshold) to rule out impurities affecting activity.
  • Assay Standardization : Validate protocols with positive controls (e.g., kojic acid for tyrosinase inhibition).
  • Dose-Response Curves : Ensure linearity (R² > 0.95) across concentrations. Replicate studies in independent labs using identical compound batches .

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